molecular formula C13H12O3S B8606539 4-(Phenylsulfonyl)benzyl alcohol

4-(Phenylsulfonyl)benzyl alcohol

Cat. No.: B8606539
M. Wt: 248.30 g/mol
InChI Key: CTJSJECQOXDNTO-UHFFFAOYSA-N
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Description

4-(Phenylsulfonyl)benzyl alcohol is a useful research compound. Its molecular formula is C13H12O3S and its molecular weight is 248.30 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H12O3S

Molecular Weight

248.30 g/mol

IUPAC Name

[4-(benzenesulfonyl)phenyl]methanol

InChI

InChI=1S/C13H12O3S/c14-10-11-6-8-13(9-7-11)17(15,16)12-4-2-1-3-5-12/h1-9,14H,10H2

InChI Key

CTJSJECQOXDNTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)CO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-(Phenylsulfonyl)benzaldehyde (prepared according to the method of Ulman et al., J. Org. Chem. (1989), 54 (19), 4691–2; 12.3 g, 50 mmol) was dissolved in tetrahydrofuran and methanol was added, followed by careful addition of sodium borohydride (2.0 g, 52.9 mmol). The reaction was stirred for 1 hour before pouring into water and extracting with ethyl acetate. The organic layer was dried over MgSO4 and evaporated in vacuo to give [4-(phenylsulfonyl)phenyl]methanol. This was treated with phosphorus tribromide and heated to reflux for 16 hours. The cooled reaction mixture was poured onto ice and extracted with ethyl acetate. The organic layer was dried over MgSO4 and evaporated in vacuo. The residue was purified by flash column chromatography on silica, eluting with dichloromethane, to give 1-(bromomethyl)-4-(phenylsulfonyl)benzene (10.1 g, 65%). δH (500 MHz, CDCl3): 7.96–7.90 (4H, m), 7.59–7.56 (1H, m), 7.52–7.49 (4H, m).
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Synthesis routes and methods II

Procedure details

Sodium borohydride (777 mg, 20.5 mmol) was added slowly in portions to a 0° C. solution of 4-(benzenesulfonyl)-benzaldehyde (4.29 g, 18.6 mmol) and tetrahydrofuran (60 mL). The reaction mixture was allowed to warm to room temperature, then stirred at room temperature for 4 hours. The reaction mixture was then cooled over an ice-water bath, diluted with ethyl acetate (80 mL), then carefully quenched with a saturated aqueous solution of ammonium chloride (10 mL). The mixture was washed with water (80 mL), then the organic phase was dried over MgSO4, filtered, and concentrated to afford 2.83 g (61%) of (4-benzenesulfonyl-phenyl)-methanol as a white solid. This product was used in subsequent steps without further purification.
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Synthesis routes and methods III

Procedure details

4-(Phenylsulfonyl)benzaldehyde (prepared according to the method of Ulman et al., J. Org. Chem. (1989), 54(19), 4691-2; 12.3 g, 50 mmol) was dissolved in tetrahydrofuran and methanol was added, followed by careful addition of sodium borohydride (2.0 g, 52.9 mmol). The reaction was stirred for 1 hour before pouring into water and extracting with ethyl acetate. The organic layer was dried over MgSO4 and evaporated in vacuo to give [4-(phenylsulfonyl)phenyl]methanol. This was treated with phosphorus tribromide and heated to reflux for 16 hours. The cooled reaction mixture was poured onto ice and extracted with ethyl acetate. The organic layer was dried over MgSO4 and evaporated in vacuo. The residue was purified by flash column chromatography on silica, eluting with dichloromethane, to give 1-(bromomethyl)-4-(phenylsulfonyl)benzene (10.1 g, 65%). δH (500 MHz, CDCl3): 7.96-7.90 (4H, m), 7.59-7.56 (1H, m), 7.52-7.49 (4H, m).
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